
3-Hydroxy-2,4,6-trimethylcyclohepta-2,4,6-trien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2,4,6-trimethylcyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of non-benzenoid aromatic compounds. It consists of a seven-membered carbon ring with three conjugated double bonds and a ketone group, along with three methyl groups and a hydroxyl group. This compound is structurally related to tropone and tropolone, which are known for their unique aromatic properties .
Vorbereitungsmethoden
The synthesis of 3-Hydroxy-2,4,6-trimethylcyclohepta-2,4,6-trien-1-one can be achieved through various methods. One common synthetic route involves the oxidation of cycloheptatriene using selenium dioxide. This reaction proceeds under mild conditions and yields the desired compound with good efficiency . Another method involves the bromination of tropinone followed by a Hofmann elimination, which indirectly produces the target compound .
Analyse Chemischer Reaktionen
3-Hydroxy-2,4,6-trimethylcyclohepta-2,4,6-trien-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring, leading to a variety of products.
Common reagents used in these reactions include bromine for electrophilic substitution and potassium hydroxide for ring contraction reactions. Major products formed from these reactions include benzoic acid and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2,4,6-trimethylcyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying aromaticity in non-benzenoid systems.
Biology: The compound’s derivatives have been investigated for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2,4,6-trimethylcyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through its aromatic ring and functional groups. The compound can participate in various chemical reactions, such as forming hydrogen bonds and undergoing electrophilic or nucleophilic attacks. These interactions can modulate biological pathways and affect the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-2,4,6-trimethylcyclohepta-2,4,6-trien-1-one is similar to other compounds like tropone and tropolone. its unique structure, with additional methyl and hydroxyl groups, distinguishes it from these related compounds. Tropone, for example, lacks the hydroxyl group, while tropolone has a hydroxyl group but no methyl groups . These structural differences result in variations in their chemical reactivity and biological activities.
Similar Compounds
- Tropone (2,4,6-cycloheptatrien-1-one)
- Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one)
- β-Thujaplicin (2-hydroxy-4-isopropyl-2,4,6-cycloheptatrien-1-one)
Eigenschaften
CAS-Nummer |
63292-68-2 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
3-hydroxy-2,4,6-trimethylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H12O2/c1-6-4-7(2)10(12)8(3)9(11)5-6/h4-5,12H,1-3H3 |
InChI-Schlüssel |
LPXPFDOPVPUWHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C(=C(C(=C1)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide](/img/structure/B14507475.png)
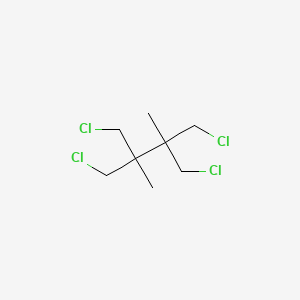
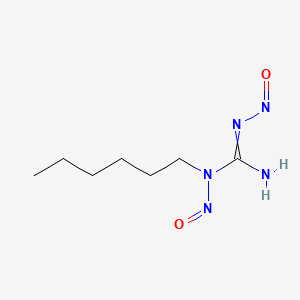


![2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine](/img/structure/B14507496.png)

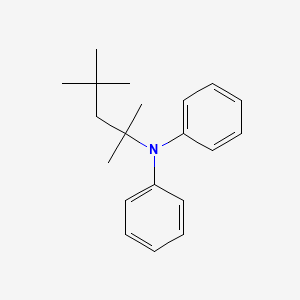
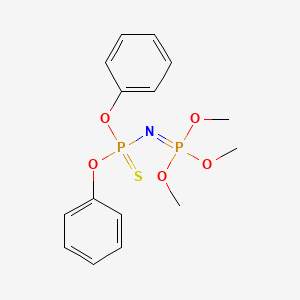
![N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14507519.png)
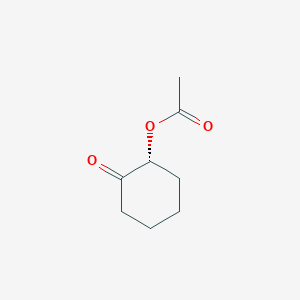

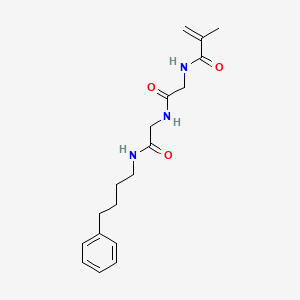
![S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate](/img/structure/B14507546.png)
